molecular formula C14H12 B14747233 (4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene CAS No. 266-28-4

(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene

Cat. No.: B14747233
CAS No.: 266-28-4
M. Wt: 180.24 g/mol
InChI Key: INCRMYRLIQNUEU-UHFFFAOYSA-N
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Description

(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene is a high-purity organic compound with the molecular formula C₁₄H₁₂, offered to the scientific research community. This complex benzannulene features a fused benzene ring and a [10]annulene core with a specific, fixed (4aZ,6E,8Z,10E,12Z) stereochemistry, making it a molecule of significant interest in fundamental and applied research. As a sophisticated annulene derivative, this compound serves as a critical building block and model system for advanced studies in organic chemistry and materials science. Researchers can utilize it to explore the profound effects of structural constraint and pi-electron delocalization in conjugated ring systems. Its defined conformation provides a valuable template for synthesizing novel organic materials with potential applications in molecular electronics and non-linear optics. While related benzocyclooctene-based structures have demonstrated utility as inhibitors of tubulin polymerization in anticancer research , the specific biological mechanisms and research applications for this compound require further investigation by the scientific community. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

266-28-4

Molecular Formula

C14H12

Molecular Weight

180.24 g/mol

IUPAC Name

benzo[10]annulene

InChI

InChI=1S/C14H12/c1-2-4-6-10-14-12-8-7-11-13(14)9-5-3-1/h1-12H

InChI Key

INCRMYRLIQNUEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC=C2C=CC=CC2=CC=C1

Origin of Product

United States

Preparation Methods

The synthesis of (4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor with the desired conjugated system. The reaction conditions typically include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve the use of catalytic processes to increase the yield and efficiency of the synthesis.

Chemical Reactions Analysis

(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield diketones, while reduction reactions can produce dihydro derivatives.

Scientific Research Applications

(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene has several scientific research applications. In chemistry, it is used as a model compound to study the properties of conjugated systems and aromaticity. In biology, it can be used to investigate the interactions of aromatic compounds with biological molecules. In medicine, it has potential applications in the development of new drugs and therapeutic agents. In industry, it can be used as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene involves its interaction with molecular targets through its conjugated system. The compound can participate in various chemical reactions due to the presence of alternating double bonds, which allows it to interact with different molecular pathways. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological interactions.

Comparison with Similar Compounds

Structural and Electronic Comparison with Similar Annulenes

Benzo[7]annulene

Benzo[7]annulene, a fused benzene-[7]annulene system, is well-documented in pharmacological research. Its derivatives exhibit anticancer, antimicrobial, and anti-inflammatory activities, attributed to interactions with biological targets like tubulin and integrins . For example:

  • Anticancer Activity: Chlorinated benzo[7]annulene derivatives (e.g., 9-chloro-2,3-dimethyl-6,7-dihydro-5H-benzo[7]annulene) inhibit tubulin polymerization and induce apoptosis in cancer cells (IC₅₀ values in nanomolar ranges) .
  • Synthetic Accessibility : Synthesized via Vilsmeier-Haack formylation using DMF/POCl₃, enabling functionalization at the 8-position .

In contrast, benzo[10]annulene’s larger, nonplanar structure likely reduces aromatic stabilization, diminishing its binding affinity to biological targets unless stabilized by substituents.

[6]Annulene (Benzene) and [8]Annulene

  • [6]Annulene (Benzene) : Aromatic, planar, and highly stable due to 6 π-electrons satisfying Hückel’s rule. Serves as a foundational structure in medicinal chemistry .
  • [8]Annulene (Cyclooctatetraene): Nonaromatic, adopts a tub-shaped conformation to alleviate angle strain. Less reactive than benzene but used in coordination chemistry .

Benzo[10]annulene shares nonaromaticity with [8]annulene but faces greater strain due to its size, limiting synthetic utility.

Key Research Findings and Challenges

  • Electronic Effects : Benzo[7]annulene derivatives with electron-withdrawing groups (e.g., Cl at position 9) show enhanced receptor binding due to increased electrophilicity . Similar strategies could theoretically improve benzo[10]annulene’s reactivity.
  • Radical Stability : The benzo[7]annulene radical is resonance-stabilized and implicated in PAH formation during combustion . Benzo[10]annulene radicals may exhibit different stabilization patterns due to larger ring size.
  • Synthetic Hurdles: The nonplanarity and strain of [10]annulene complicate synthesis. No methods for benzo[10]annulene are reported, unlike the well-established protocols for benzo[7]annulene .

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